1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Description
1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a piperazine derivative characterized by a 2,3-dimethoxybenzyl group at the N1 position and a 4-methoxyphenyl sulfonyl group at the N4 position. This compound’s structural complexity allows for diverse interactions with biological targets, though its exact pharmacological profile remains under investigation.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-7-9-18(10-8-17)28(23,24)22-13-11-21(12-14-22)15-16-5-4-6-19(26-2)20(16)27-3/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXLSJXECEKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of the piperazine nitrogen with a 2,3-dimethoxybenzyl halide, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the 4-Methoxyphenylsulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Cl2 for chlorination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Structural Variations:
1-(2,3-Dichlorophenyl)piperazine: Substitution: Chlorine atoms at the 2,3-positions of the aryl group. Properties: High lipophilicity, leading to strong affinity for 5-HT6 and D2 receptors .
1-(4-Methoxyphenyl)piperazine (MeOPP): Substitution: Single methoxy group on the phenyl ring. Properties: Known as a recreational psychostimulant with lower potency than amphetamines. The absence of a sulfonyl group reduces metabolic stability compared to the main compound .
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine :
- Substitution: Chlorobenzyl and methylphenyl sulfonyl groups.
- Properties: The chloro group increases lipophilicity, while the methyl sulfonyl group offers steric hindrance. The main compound’s methoxy groups may provide better solubility .
1-(Dihydrobenzodioxin-sulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine :
- Substitution: Dihydrobenzodioxin sulfonyl group.
- Properties: The fused oxygen ring enhances electronic effects but reduces flexibility compared to the main compound’s methoxyphenyl sulfonyl group .
Receptor Affinity and Pharmacological Activity
- 5-HT6 and D2 Receptors :
Lipophilic substituents (e.g., 2,3-dichlorophenyl) significantly enhance affinity for 5-HT6 and D2 receptors. The main compound’s dimethoxybenzyl group, while lipophilic, may exhibit moderate affinity due to reduced electronegativity compared to chlorine . - 5-HT7 Receptors :
Less lipophilic groups are preferred. The main compound’s 4-methoxyphenyl sulfonyl moiety, with moderate polarity, may balance affinity across receptor subtypes . - Antimicrobial Activity: Analogues like 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine inhibit Candida virulence, suggesting the main compound’s sulfonyl group could enhance antimicrobial properties via similar mechanisms .
Physicochemical Properties
- Lipophilicity: The 2,3-dimethoxybenzyl group increases logP compared to non-substituted benzylpiperazines.
- Metabolic Stability :
Sulfonyl groups resist oxidative metabolism better than ester or amide functionalities, as seen in compounds like 1-(4-methylphenyl)sulfonylpiperazine .
Data Table: Comparative Analysis of Key Piperazine Derivatives
Biological Activity
1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 420.48 g/mol. Its structure features a piperazine core substituted with both a dimethoxybenzyl and a methoxyphenylsulfonyl group, which may influence its biological properties.
Structural Formula
Chemical Structure
Antimicrobial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains, suggesting that 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine may possess similar activities.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine | P. aeruginosa | 16 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro.
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | 70 | 25 | |
| Compound D | 65 | 30 | |
| 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine | 72 | 20 |
Case Studies
- In Vitro Studies : In a study examining the effects of various piperazine derivatives on microbial growth, 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine exhibited notable inhibition against Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent.
- Cell Viability Assays : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines revealed that it reduced cell viability significantly in MDA-MB-231 breast cancer cells, indicating possible anticancer properties.
The biological activity of 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Interaction with Cell Membranes : The lipophilicity conferred by the methoxy groups may enhance membrane permeability, facilitating greater antimicrobial action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
